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2-[(3-Bromophenyl)methanesulfonyl]acetic acid

Catalog No.
S3605711
CAS No.
98288-12-1
M.F
C9H9BrO4S
M. Wt
293.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-Bromophenyl)methanesulfonyl]acetic acid

CAS Number

98288-12-1

Product Name

2-[(3-Bromophenyl)methanesulfonyl]acetic acid

IUPAC Name

2-[(3-bromophenyl)methylsulfonyl]acetic acid

Molecular Formula

C9H9BrO4S

Molecular Weight

293.14 g/mol

InChI

InChI=1S/C9H9BrO4S/c10-8-3-1-2-7(4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

XFGDBXMRFDVKNI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)CC(=O)O

2-[(3-Bromophenyl)methanesulfonyl]acetic acid is an organic compound characterized by its unique structure, which includes a bromophenyl group attached to a methanesulfonyl moiety and an acetic acid functional group. Its chemical formula is C₉H₉BrO₄S, and it has a molecular weight of 293.13 g/mol. The compound features a sulfonyl group (−SO₂) that contributes to its chemical reactivity and potential biological activity. The presence of the bromine atom enhances its electrophilic properties, making it a candidate for various

, primarily due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Acid-Base Reactions: The carboxylic acid group can act as a weak acid, participating in proton transfer reactions.
  • Sulfonation Reactions: The methanesulfonyl group can undergo further reactions to introduce additional functional groups or modify its properties.

These reactions make 2-[(3-Bromophenyl)methanesulfonyl]acetic acid versatile in synthetic organic chemistry.

Synthesis of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid typically involves the following steps:

  • Formation of the Methanesulfonyl Group: This can be achieved through the reaction of acetic acid with methanesulfonyl chloride in the presence of a base.
  • Bromination: A bromination step can be performed on phenol or another suitable precursor to introduce the bromine atom at the para position relative to the sulfonyl group.
  • Coupling Reaction: The brominated phenol is then coupled with the methanesulfonyl-acetic acid intermediate using nucleophilic substitution conditions.

This multi-step synthesis allows for the incorporation of both the bromophenyl and methanesulfonyl functionalities into the final product .

2-[(3-Bromophenyl)methanesulfonyl]acetic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound for drug development targeting inflammation or microbial infections.
  • Chemical Research: It can be utilized as a reagent in synthetic organic chemistry for constructing complex molecules.
  • Material Science: The compound could be explored for use in developing new materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving 2-[(3-Bromophenyl)methanesulfonyl]acetic acid focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures can inhibit certain enzymes involved in inflammatory pathways, indicating that this compound may also have comparable interactions. Further research is necessary to elucidate its specific mechanisms of action and interactions within biological systems .

Several compounds share structural similarities with 2-[(3-Bromophenyl)methanesulfonyl]acetic acid, including:

Compound NameStructure TypeUnique Features
2-(Bromophenyl)sulfonic acidSulfonic AcidLacks acetic acid functionality
3-BromobenzenesulfonamideSulfonamideContains an amine group instead of acetic
Acetic acidCarboxylic AcidSimple structure without sulfonamide
Methanesulfonic acidSulfonic AcidDoes not contain bromine or phenyl groups

The uniqueness of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid lies in its combination of both sulfonamide and acetic functionalities along with a brominated aromatic ring, which may enhance its reactivity and biological activity compared to other similar compounds .

XLogP3

1.4

Dates

Last modified: 08-20-2023

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